molecular formula C27H29N3O5 B2754770 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide CAS No. 887225-60-7

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide

Cat. No.: B2754770
CAS No.: 887225-60-7
M. Wt: 475.545
InChI Key: HJVRTNFBHLUJRZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three key moieties:

  • Indole core: A 1H-indol-3-yl group, known for its prevalence in bioactive molecules and pharmaceuticals due to its aromatic and heterocyclic properties.
  • Azepane-containing side chain: A 2-(azepan-1-yl)-2-oxoethyl group attached to the indole nitrogen. Azepane, a seven-membered saturated amine ring, enhances solubility and influences pharmacokinetic properties.
  • Dihydrodioxin-methyl acetamide: The N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl) group introduces a benzodioxin-derived substituent, which may modulate receptor binding or metabolic stability .

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c31-25(29-13-7-1-2-8-14-29)17-30-16-21(20-9-3-4-10-22(20)30)26(32)27(33)28-15-19-18-34-23-11-5-6-12-24(23)35-19/h3-6,9-12,16,19H,1-2,7-8,13-15,17-18H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVRTNFBHLUJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor is a part of the adrenergic receptor family and plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

The compound acts as an antagonist to the alpha-2C adrenoceptor. By binding to these receptors, it prevents the normal neurotransmitter (norepinephrine) from binding and exerting its effects. This leads to an increase in the release of norepinephrine and a subsequent increase in the signaling of downstream pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These include the pH and composition of the biological medium, the presence of other drugs or substances, and the specific physiological or pathological state of the individual

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several noteworthy structural components:

  • Indole Moiety : Known for its role in various biological processes.
  • Azepane Ring : A seven-membered nitrogen-containing ring that may influence the compound's pharmacokinetics.
  • Dihydrobenzo[b][1,4]dioxin : Contributes to the compound's interaction with biological targets.
PropertyValue
Molecular FormulaC25H30N4O3
Molecular Weight430.54 g/mol
LogP4.4932
Polar Surface Area42.894 Ų

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems:

  • Receptor Interaction : The indole moiety may bind to various receptors, influencing pathways related to neurotransmission and cellular signaling.
  • Enzyme Modulation : Potential inhibition or activation of enzymes through binding at active sites can alter metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies suggest the compound may have anticancer properties, particularly through apoptosis induction in cancer cell lines. The indole structure is often associated with anticancer effects due to its ability to modulate signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

The azepane component may contribute to neuroprotective effects, potentially beneficial in neurodegenerative diseases. Research has shown that compounds with similar structures can inhibit acetylcholinesterase activity, leading to increased acetylcholine levels and improved cognitive function.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Indole Derivatives : A study published in ACS Chemical Neuroscience highlighted that indole-based compounds exhibit significant inhibition of butyrylcholinesterase (BChE), suggesting potential applications in Alzheimer's disease treatment .
  • Antimicrobial Activity Evaluation : Research conducted on similar azepane-containing compounds indicated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, reinforcing the potential for this class of compounds in developing new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Key Substituents Molecular Features Potential Implications Reference
Target Compound N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl), 2-(azepan-1-yl)-2-oxoethyl Indole core, azepane, dihydrodioxin Enhanced solubility (azepane), potential metabolic stability (dihydrodioxin)
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide 4-Chlorophenyl acetamide, sulfanyl bridge Indole core, azepane, thioether linkage Increased lipophilicity (chlorophenyl); possible thiol-mediated reactivity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide 3,4-Dimethoxyphenethyl group Indole core, methoxy groups Improved membrane permeability (methoxy); potential antioxidant activity
2-(4-Methoxy-1H-indol-3-yl)-N-(thiophen-2-carboxylic-3-yl)-2-oxoacetamide 4-Methoxyindole, thiophene-carboxamide Methoxyindole, heteroaromatic carboxamide Tunable electronic properties (thiophene); possible kinase inhibition
N-(2-Chlorophenyl)-2-{3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo...} Thiazolidinone-thione, chlorophenyl Indole-thiazolidinone hybrid Anticancer or antimicrobial potential (thiazolidinone)

Table 2: Hypothetical Property Comparison Based on Structural Features

Compound LogP (Predicted) Solubility (aq.) Bioactivity Insights (From Analogues)
Target Compound ~3.5 Moderate (azepane) Potential CNS activity (indole-dioxin synergy)
N-(4-Chlorophenyl) Analog ~4.2 Low Antimicrobial (chlorophenyl-thioether motifs in )
Dimethoxyphenethyl Analog ~2.8 High Antioxidant (methoxy groups in polyphenols)
Thiophene-carboxamide Analog ~3.0 Moderate Kinase inhibition (thiophene in tyrosine kinase inhibitors)
  • Azepane vs. Smaller Rings : The azepane moiety in the target compound may confer better solubility compared to adamantane-containing analogs (), which are highly lipophilic .
  • Dihydrodioxin vs.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and what reaction conditions are critical for success?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Activation of carboxyl groups (e.g., using HATU or EDC) to link the indole and dihydrobenzodioxin moieties .
  • Functional group protection : Temporary protection of reactive sites (e.g., amines or ketones) to prevent side reactions .
  • Purification : Chromatography (HPLC or column) and recrystallization to isolate intermediates and the final product .
    Critical conditions include strict temperature control (e.g., 0–5°C for sensitive steps), anhydrous solvents (e.g., DMF or THF), and inert atmospheres (N₂/Ar) to avoid oxidation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm proton environments and carbon frameworks; FT-IR to verify carbonyl (C=O) and amide (N–H) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Elemental analysis : To validate empirical formula purity .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric methods .
  • Cellular viability assays : MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar indole derivatives?

  • Orthogonal assays : Validate findings using multiple independent methods (e.g., SPR + ITC) to confirm binding specificity .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., azepane ring or dihydrobenzodioxin group) to isolate pharmacophoric elements .
  • Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify trends in bioactivity across analogs .

Q. What experimental design principles optimize yield in multi-step syntheses of such complex molecules?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., amide couplings) .
  • In-line analytics : Real-time monitoring via Raman spectroscopy or UV-vis to detect intermediates and adjust parameters dynamically .

Q. How can computational methods enhance the development of this compound for therapeutic applications?

  • Molecular docking : Predict binding modes to targets (e.g., GPCRs or ion channels) using AutoDock or Schrödinger .
  • QM/MM simulations : Model reaction pathways for challenging synthetic steps (e.g., ketone oxidation) .
  • ADMET prediction : SwissADME or ADMETlab to estimate pharmacokinetic properties (e.g., solubility, CYP450 interactions) early in development .

Q. What strategies address low solubility or stability in biological assays?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Formulation screening : Test co-solvents (DMSO/PEG mixtures) or nanoemulsions to stabilize the compound in aqueous media .
  • Accelerated stability studies : Expose the compound to varied pH, temperature, and light to identify degradation pathways .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate IC₅₀/EC₅₀ values .
  • Bootstrap resampling : Estimate confidence intervals for potency metrics .
  • ANOVA with post hoc tests : Compare treatment groups in multi-dose experiments .

Q. How can researchers validate target engagement in cellular models?

  • Western blotting : Detect downstream biomarkers (e.g., phosphorylated proteins) after treatment .
  • CRISPR/Cas9 knockouts : Confirm activity loss in target-deficient cell lines .
  • Chemical proteomics : Use affinity-based probes to map interactomes .

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